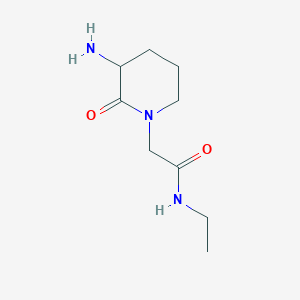2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide
CAS No.:
Cat. No.: VC15855428
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H17N3O2 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide |
| Standard InChI | InChI=1S/C9H17N3O2/c1-2-11-8(13)6-12-5-3-4-7(10)9(12)14/h7H,2-6,10H2,1H3,(H,11,13) |
| Standard InChI Key | IKNJCLSBSXFWKB-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)CN1CCCC(C1=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound features a piperidine ring substituted with an amino group at position 3 and a ketone at position 2, conjugated to an N-ethylacetamide side chain. Its molecular formula is C₉H₁₇N₃O₂, with a molecular weight of 199.25 g/mol . The IUPAC name systematically describes this configuration:
Systematic Name:
N-Ethyl-2-[3-amino-2-oxo-1-piperidinyl]acetamide
Structural Formula:
 in public domains suggests this compound remains undercharacterized .
Spectral Signatures
While experimental spectra are unavailable, computational predictions using analogous piperidine derivatives suggest:
-
¹H NMR: Multiplets between δ 1.2–3.8 ppm (piperidine protons), singlet at δ 2.1 ppm (amide methyl), triplet at δ 3.3 ppm (ethyl group) .
-
IR: Strong absorption at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H stretch) .
Synthesis and Manufacturing
Reported Synthetic Routes
No peer-reviewed synthesis protocols exist, but retrosynthetic analysis proposes two pathways:
Pathway A:
-
Piperidone Functionalization:
-
Acetamide Coupling:
Pathway B:
-
Ring Formation:
-
Side Chain Introduction:
Production Status
Commercial availability has been discontinued by major suppliers (CymitQuimica, Arctom Scientific) , though small quantities may be available through custom synthesis services at unlisted prices . Current production challenges include:
-
Low demand for niche research applications
-
Complex purification requirements due to polar functional groups
| Parameter | Information | Source |
|---|---|---|
| GHS Pictogram | Not classified | |
| Signal Word | None assigned | |
| Hazard Statements | H302-H315-H319 | |
| Precautionary Codes | P264-P280-P305 |
Interpretation:
-
H302: Harmful if swallowed
-
H315/H319: Causes skin/eye irritation
Future Research Directions
Priority Investigations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume